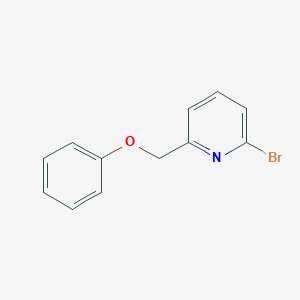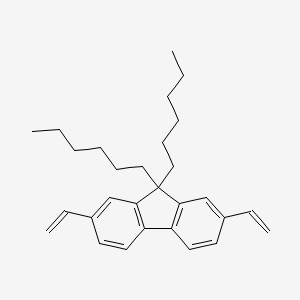
9,9-Dihexyl-2,7-divinylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dihexyl-2,7-divinylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene core and two vinyl groups at the 2nd and 7th positions. This compound is known for its applications in organic electronics, particularly in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and high charge-carrier mobility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,7-divinylfluorene typically involves a multi-step process starting from fluorene. The first step is the alkylation of fluorene to introduce the hexyl groups at the 9th position. This is followed by bromination at the 2nd and 7th positions to form 9,9-Dihexyl-2,7-dibromofluorene. The final step involves a Heck coupling reaction to introduce the vinyl groups at the 2nd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dihexyl-2,7-divinylfluorene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The bromine atoms in the intermediate 9,9-Dihexyl-2,7-dibromofluorene can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted fluorene derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
9,9-Dihexyl-2,7-divinylfluorene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of PLEDs and OLEDs due to its excellent electroluminescent properties and high charge-carrier mobility
Wirkmechanismus
The mechanism of action of 9,9-Dihexyl-2,7-divinylfluorene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through the conjugated polymer matrix. The presence of hexyl groups enhances the solubility and processability of the compound, while the vinyl groups contribute to the conjugation and electronic properties. The compound interacts with other components in the device to facilitate the emission of light when an electric field is applied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dioctyl-2,7-divinylfluorene: Similar structure with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: Intermediate compound with bromine atoms instead of vinyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar structure with octyl groups and bromine atoms
Uniqueness
9,9-Dihexyl-2,7-divinylfluorene is unique due to its combination of hexyl and vinyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in PLEDs and OLEDs, where efficient charge transport and light emission are crucial .
Eigenschaften
CAS-Nummer |
203927-95-1 |
|---|---|
Molekularformel |
C29H38 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2,7-bis(ethenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3 |
InChI-Schlüssel |
FNXQGHXCHQBMRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
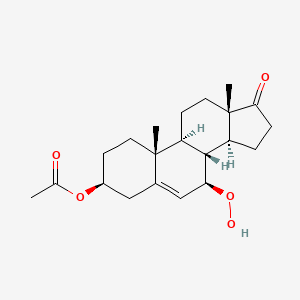
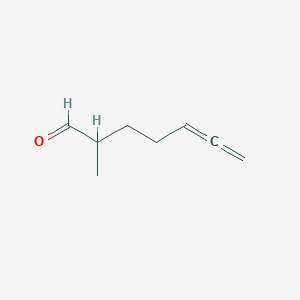
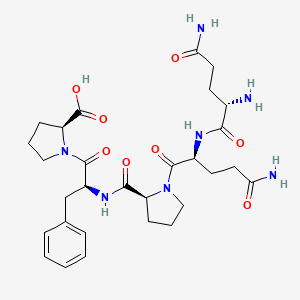
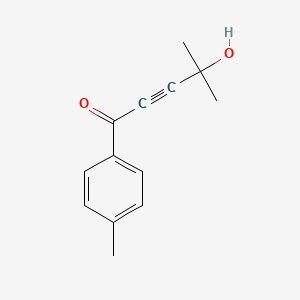
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
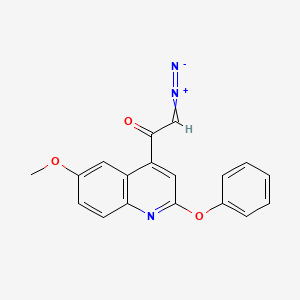
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)

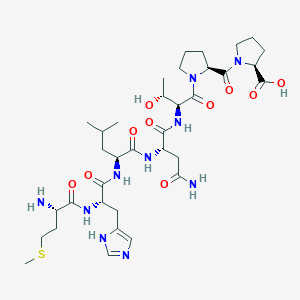
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
